molecular formula C26H26N4O6 B12619327 3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide CAS No. 943631-80-9

3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide

Cat. No.: B12619327
CAS No.: 943631-80-9
M. Wt: 490.5 g/mol
InChI Key: RGVJHCVKWALNQM-UHFFFAOYSA-N
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Description

3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide is a benzamide derivative characterized by a triethoxy-substituted aromatic ring linked to a phenyl group via an amide bond. The phenyl group is further functionalized with a pyridinyl-oxadiazole moiety. Its exact mass is 490.1839 g/mol, as confirmed by high-resolution mass spectrometry (HRMS) data . The compound’s structural complexity arises from the integration of multiple heterocyclic systems (1,2,4-oxadiazole and pyridine) and ethoxy substituents, which may influence its physicochemical properties and biological interactions.

Properties

CAS No.

943631-80-9

Molecular Formula

C26H26N4O6

Molecular Weight

490.5 g/mol

IUPAC Name

3,4,5-triethoxy-N-[3-[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxyphenyl]benzamide

InChI

InChI=1S/C26H26N4O6/c1-4-32-22-12-17(13-23(33-5-2)24(22)34-6-3)26(31)29-18-8-7-9-19(14-18)36-20-10-11-27-21(15-20)25-28-16-35-30-25/h7-16H,4-6H2,1-3H3,(H,29,31)

InChI Key

RGVJHCVKWALNQM-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NC2=CC(=CC=C2)OC3=CC(=NC=C3)C4=NOC=N4

Origin of Product

United States

Preparation Methods

Synthesis of the Oxadiazole Intermediate

The first step involves the formation of the oxadiazole ring. This can typically be achieved through the following method:

  • Reagents :

    • 2-Aminopyridine
    • Ethyl chloroacetate
    • Hydrazine hydrate
    • Acetic acid
  • Procedure :

    • React 2-amino pyridine with ethyl chloroacetate in the presence of hydrazine hydrate under reflux conditions.
    • The reaction proceeds via cyclization to form the oxadiazole derivative.

This step is crucial as it lays the foundation for the subsequent coupling reactions.

Formation of the Phenyl Ether Linkage

Once the oxadiazole intermediate is synthesized, it needs to be linked to a phenolic compound. This can be done through:

  • Reagents :

    • The oxadiazole intermediate
    • 3-hydroxyphenyl benzamide (or similar compounds)
    • Base (e.g., potassium carbonate)
  • Procedure :

    • The oxadiazole intermediate is treated with the phenolic compound in a solvent like dimethylformamide (DMF) under basic conditions.
    • The resulting product will contain the desired ether linkage.

Introduction of Triethoxy Groups

The next step involves introducing triethoxy groups onto the benzene ring. This can be accomplished through:

  • Reagents :

    • Benzene derivatives
    • Ethanol or ethylene glycol
    • Acid catalyst (e.g., sulfuric acid)
  • Procedure :

    • The benzene derivative is reacted with ethylene glycol in the presence of an acid catalyst to yield triethoxy-substituted products.

Final Coupling Reaction

The final step involves coupling all components to yield the target compound:

  • Reagents :

    • The triethoxy-substituted benzene derivative
    • The phenolic intermediate containing oxadiazole
  • Procedure :

    • A coupling reaction is performed, often utilizing coupling agents such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) or similar reagents to facilitate bond formation.

This step requires careful temperature control and pH monitoring to optimize yield and minimize side reactions.

Characterization of the Synthesized Compound

Post-synthesis, characterization techniques are employed to confirm the structure and purity of the synthesized compound:

Technique Purpose
Nuclear Magnetic Resonance (NMR) To determine molecular structure and confirm functional groups
Mass Spectrometry (MS) To ascertain molecular weight and fragmentation patterns
Infrared Spectroscopy (IR) To identify functional groups present in the compound
High-performance liquid chromatography (HPLC) To assess purity and separation efficiency

Chemical Reactions Analysis

Types of Reactions

3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The ethoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The nitro groups (if present) can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) can be used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NaOH) can be employed under suitable conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethoxy groups would yield aldehydes or carboxylic acids, while reduction of nitro groups would yield amines.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound in cancer therapy. A notable investigation involved screening drug libraries against multicellular spheroids, which are models that better mimic tumor environments. The compound demonstrated significant anticancer properties, indicating its potential as a therapeutic agent in oncology .

Antimicrobial Properties

The oxadiazole moiety in the compound is associated with antimicrobial activity. Research into related compounds has shown that derivatives containing oxadiazole exhibit potent activity against various bacterial strains, including multidrug-resistant pathogens. This suggests that 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide could be explored for developing new antibacterial agents .

Anti-inflammatory Effects

Compounds with similar structures have been reported to possess anti-inflammatory properties. The presence of the triethoxy group may contribute to reducing inflammation, making it a candidate for further research in inflammatory disease contexts.

Case Studies and Research Findings

StudyFocusFindings
Walid Fayad et al., 2019Anticancer ScreeningIdentified novel anticancer compounds through drug library screening; highlighted the effectiveness of similar benzamide derivatives .
PubMed Study (2021)Antimicrobial ResistanceDiscussed the efficacy of oxadiazole derivatives against resistant strains of Neisseria gonorrhoeae, suggesting related compounds may have similar effects .
Anti-inflammatory ResearchIn vitro StudiesInvestigated anti-inflammatory properties of compounds with triethoxy and oxadiazole groups; indicated potential for therapeutic use.

Mechanism of Action

The mechanism of action of 3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide involves its interaction with specific molecular targets. The oxadiazole moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The ethoxy groups may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name (IUPAC) Molecular Formula Molecular Weight (g/mol) Key Substituents/Features Notable Data
3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide C29H28N4O6 528.56 Triethoxy benzamide, 1,2,4-oxadiazole-pyridinyl ether Exact mass: 490.1839 (HRMS)
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluoro-N-isopropylbenzamide (Example 53) C35H27F2N7O3 589.1 Fluorinated chromene, pyrazolopyrimidine, isopropylamide MP: 175–178°C; Mass: 589.1 (M+1)
4-Methoxy-N-(5-{[(4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide C19H15N5O3S2 425.49 Methoxy benzamide, pyridopyrimidinone, thiadiazole-sulfanyl Available quantity: 41 mg
3-Ethoxy-N-[4-(3-ethyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide C20H18N6O2S 406.46 Ethoxy benzamide, triazolo-thiadiazole No activity data reported

Structural Analysis

Heterocyclic Systems: The target compound incorporates a 1,2,4-oxadiazole ring fused to pyridine, a feature absent in the thiadiazole- and triazole-containing analogs (e.g., compounds from and ). The oxadiazole group is known for enhancing metabolic stability and binding affinity in drug design.

Substituent Effects: The triethoxy substitution on the benzamide ring in the target compound may improve solubility compared to methoxy or ethoxy analogs (e.g., ). However, steric hindrance from the ethoxy groups could reduce binding efficiency in certain targets.

Molecular Weight and Complexity: The target compound has the highest molecular weight (528.56 g/mol) among the compared analogs, attributed to its triethoxy and oxadiazole-pyridine motifs. This may limit its compliance with Lipinski’s Rule of Five for drug-likeness.

Biological Activity

3,4,5-Triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide (CAS No. 943631-80-9) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide is C26H26N4O6C_{26}H_{26}N_{4}O_{6}. The compound features a complex structure that includes:

  • Benzamide moiety : A common scaffold in medicinal chemistry known for various biological activities.
  • Oxadiazole and pyridine groups : These heterocycles are often associated with enhanced pharmacological profiles.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit a range of biological activities including anticancer, antibacterial, antifungal, and anti-inflammatory effects. The specific biological activities of 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide have been investigated in several studies.

Anticancer Activity

Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. For instance:

  • In vitro studies have shown that derivatives containing oxadiazole and pyridine can induce apoptosis in cancer cells by modulating pathways associated with cell survival and proliferation.
  • A related compound demonstrated efficacy against MCF-7 (breast cancer) and A549 (lung cancer) cell lines by inhibiting key survival proteins like Bcl-2 and promoting pro-apoptotic factors such as BAX and caspases .

Antibacterial and Antifungal Activity

The antibacterial properties of benzamide derivatives have been well-documented:

  • Compounds similar to 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide have shown activity against Gram-positive and Gram-negative bacteria.
  • In a study examining the antibacterial efficacy of related compounds against E. coli and Staphylococcus aureus, significant inhibition zones were observed .

The mechanisms underlying the biological activities of this compound may involve:

  • Inhibition of key enzymes : Such as urease in bacteria .
  • Induction of oxidative stress : Leading to apoptosis in cancer cells through the generation of reactive oxygen species (ROS).
  • Disruption of cellular signaling pathways : Particularly those involved in cell cycle regulation and apoptosis.

Data Tables

Biological Activity Tested Organisms/Cell Lines Results
AnticancerMCF-7, A549Induced apoptosis via BAX/caspase pathway
AntibacterialE. coli, Staphylococcus aureusSignificant inhibition zones observed
AntifungalVarious fungiEfficacy comparable to standard antifungals

Case Studies

  • Anticancer Study : A recent study evaluated the cytotoxic effects of 3,4,5-triethoxy-N-(3-{[2-(1,2,4-oxadiazol-3-yl)pyridin-4-yl]oxy}phenyl)benzamide on human cancer cell lines. The findings indicated a dose-dependent increase in apoptosis markers after treatment.
  • Antibacterial Study : Another case involved testing the compound against multidrug-resistant bacterial strains. The results showed promising activity comparable to conventional antibiotics.

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